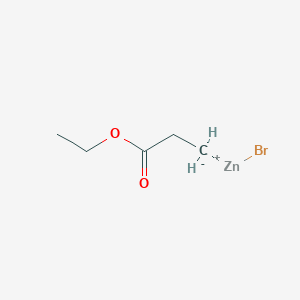

3-Ethoxy-3-oxopropylzinc bromide

説明

BenchChem offers high-quality 3-Ethoxy-3-oxopropylzinc bromide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Ethoxy-3-oxopropylzinc bromide including the price, delivery time, and more detailed information at info@benchchem.com.

特性

CAS番号 |

193065-68-8 |

|---|---|

分子式 |

C5H9BrO2Zn |

分子量 |

246.4 g/mol |

IUPAC名 |

bromozinc(1+);ethyl propanoate |

InChI |

InChI=1S/C5H9O2.BrH.Zn/c1-3-5(6)7-4-2;;/h1,3-4H2,2H3;1H;/q-1;;+2/p-1 |

InChIキー |

APPDFGHVJHZDKS-UHFFFAOYSA-M |

SMILES |

CCOC(=O)C[CH2-].[Zn+]Br |

正規SMILES |

CCOC(=O)C[CH2-].[Zn+]Br |

製品の起源 |

United States |

3-Ethoxy-3-oxopropylzinc bromide chemical properties and stability

Title: Technical Guide: 3-Ethoxy-3-oxopropylzinc Bromide – Properties, Stability, and Application in C(sp³)–C(sp²) Coupling

Abstract This technical guide provides a comprehensive analysis of 3-Ethoxy-3-oxopropylzinc bromide (CAS 193065-68-8), a functionalized organozinc reagent used primarily for introducing ethyl propanoate motifs via transition-metal-catalyzed cross-coupling. Unlike traditional Grignard reagents, this compound exhibits high chemoselectivity, tolerating sensitive functional groups (ketones, nitriles, esters) while remaining active for Negishi couplings. This document details its chemical properties, stability profiles, preparation protocols, and validated experimental workflows for drug discovery and process chemistry applications.

Chemical Identity & Properties

3-Ethoxy-3-oxopropylzinc bromide is a functionalized alkylzinc halide. Structurally, it consists of a zinc atom inserted into the carbon-halogen bond of ethyl 3-bromopropionate.

Critical Distinction: Unlike classical Reformatsky reagents (which are

Physicochemical Data Table

| Property | Value / Description |

| CAS Number | 193065-68-8 (Solution) |

| Formula | |

| Molecular Weight | 246.42 g/mol |

| Appearance | Clear to slightly hazy liquid (typically 0.5 M in THF) |

| Density | ~0.972 g/mL (at 25°C for 0.5 M THF solution) |

| Solvent Compatibility | THF (preferred), Glyme, Diglyme |

| Active Species | Exists in equilibrium: |

Stability & Degradation Profile

Understanding the stability of 3-Ethoxy-3-oxopropylzinc bromide is vital for reproducibility. While organozincs are less reactive than organolithiums, they possess specific degradation pathways.

Thermal Stability

-

Storage: Stable at 2–8°C for 3–6 months under inert atmosphere (Argon/Nitrogen).

-

Room Temperature: Stable for days to weeks if strictly excluded from air/moisture.

-

High Temperature: Above 50°C, the reagent may undergo

-hydride elimination, although this is less facile than in non-functionalized alkylzincs due to the chelation stabilization from the ester carbonyl.

Environmental Sensitivity

-

Hydrolysis: Reacts violently with water to release ethyl propionate and zinc salts.

-

Reaction:

-

-

Oxidation: Reacts exothermically with oxygen to form zinc peroxides/alkoxides.

Stability Logic Diagram

Figure 1: Degradation pathways. The reagent is most susceptible to protonolysis (moisture).

Preparation & Activation Protocols

While commercially available (typically as Rieke® Zinc derived reagents), in-house preparation is often required for fresh, high-activity solutions.

Synthesis via Activated Zinc (Knochel Method)

This method utilizes LiCl to solubilize the organozinc species, preventing surface passivation of the metal.

Reagents:

-

Ethyl 3-bromopropionate (1.0 equiv)

-

Zinc dust (1.5 equiv)[1]

-

LiCl (1.5 equiv, anhydrous)

-

TMSCl (5 mol%, activation agent)

-

THF (anhydrous)

Step-by-Step Protocol:

-

Drying: Flame-dry a Schlenk flask under vacuum; refill with Argon.

-

LiCl Addition: Add anhydrous LiCl and Zn dust. Heat to 150°C under high vacuum for 1 hour to dry LiCl and activate Zn surface. Cool to RT under Argon.

-

Activation: Add THF. Add TMSCl (trimethylsilyl chloride) and 1,2-dibromoethane (5 mol%) to chemically activate the zinc surface. Stir for 15 mins.

-

Insertion: Add Ethyl 3-bromopropionate dropwise at 25°C.

-

Reaction: Stir at 25–40°C for 2–4 hours. Monitor consumption of bromide by GC-FID (quench aliquot with water).

-

Filtration: Allow unreacted Zn to settle. Cannulate the supernatant through a glass frit filter into a storage bottle.

Titration (Quality Control)

Before use in sensitive couplings, the molarity must be verified.

-

Method: Iodine Titration.

-

Protocol:

-

Weigh accurately

250 mg of Iodine ( -

Add the organozinc solution dropwise via syringe to the iodine solution.

-

Endpoint: The dark brown color of iodine disappears, turning the solution clear/yellow.

-

Calculation:

-

Applications: The Negishi Coupling[4][5][6][7][8][9]

The primary utility of this reagent is the palladium-catalyzed Negishi cross-coupling to form C(sp³)–C(sp²) bonds. It is superior to Grignard reagents when the electrophile contains sensitive groups (e.g., ketones, aldehydes, nitriles).

Mechanistic Workflow

Figure 2: Catalytic cycle. The transmetallation step is often rate-determining in sterically hindered systems.

Standard Experimental Protocol (General Negishi)

Objective: Coupling of 3-Ethoxy-3-oxopropylzinc bromide with an Aryl Bromide.

-

Catalyst Prep: In a glovebox or under Argon, charge a flask with

(2 mol%) and SPhos or XPhos (4 mol%). Add THF (0.1 M relative to substrate). Stir 10 min to form the active Pd(0) species. -

Substrate: Add the Aryl Bromide (1.0 equiv).

-

Reagent Addition: Add 3-Ethoxy-3-oxopropylzinc bromide solution (1.2–1.5 equiv) dropwise via syringe.

-

Reaction: Stir at 25°C. If conversion is slow, heat to 50°C.

-

Note: Functionalized zinc reagents tolerate elevated temperatures better than Grignards.

-

-

Quench: Cool to RT. Add saturated

solution. -

Workup: Extract with EtOAc, dry over

, and concentrate.

Safety & Handling

-

Hazard Class: Water-reactive, Flammable Liquid, Corrosive.

-

PPE: Flame-resistant lab coat, nitrile gloves (double gloved recommended), safety glasses with side shields.

-

Spill Control: Do not use water.[2] Cover with dry sand or vermiculite.

-

Quenching: Quench excess reagent slowly with isopropanol or methanol at 0°C before adding water.

References

-

Sigma-Aldrich. 3-Ethoxy-3-oxopropylzinc bromide solution 0.5 M in THF: Product Specification and SDS.Link

-

Krasovskiy, A., & Knochel, P. (2006).[3] "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides." Angewandte Chemie International Edition, 45(18), 2958–2961. (Foundational activation method). Link

-

Han, C., & Buchwald, S. L. (2009).[4] "Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides." Journal of the American Chemical Society, 131(22), 7532–7533.[4] Link[4]

-

Rieke, R. D. (1989). "Preparation of Organometallic Compounds from Highly Reactive Metal Powders." Science, 246(4935), 1260–1264. (Rieke Zinc methodology). Link

Sources

- 1. BJOC - Functionalization of heterocyclic compounds using polyfunctional magnesium and zinc reagents [beilstein-journals.org]

- 2. merckmillipore.com [merckmillipore.com]

- 3. Efficient Synthesis of Functionalized Organozinc Compounds by the Direct Insertion of Zinc into Organic Iodides and Bromides [organic-chemistry.org]

- 4. dspace.mit.edu [dspace.mit.edu]

Introduction: The Synthetic Utility and Inherent Reactivity of Organozinc Reagents

An In-Depth Technical Guide to the Safe Handling and Application of 3-Ethoxy-3-oxopropylzinc bromide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safe handling, storage, and application of 3-Ethoxy-3-oxopropylzinc bromide, a key Reformatsky reagent in modern organic synthesis. By synthesizing technical data with field-proven insights, this document aims to equip researchers, scientists, and drug development professionals with the knowledge to mitigate risks and leverage this versatile reagent effectively.

Organozinc compounds, such as 3-Ethoxy-3-oxopropylzinc bromide, are indispensable tools in carbon-carbon bond formation.[1][2] Their moderate reactivity, compared to more aggressive organometallic reagents like Grignards or organolithiums, offers a unique chemoselectivity profile, making them compatible with a wider range of functional groups.[2][3] 3-Ethoxy-3-oxopropylzinc bromide is specifically utilized for the introduction of an ethyl propanoate moiety, finding applications in the synthesis of γ-keto esters, sulfones, and 1,1-disubstituted alkenes via Negishi cross-coupling reactions.[4]

The utility of this reagent stems from its nature as a Reformatsky enolate.[3][5] The carbon-zinc bond is sufficiently nucleophilic to add to carbonyls and other electrophilic centers, while the presence of the ester functionality makes it a valuable building block in complex molecule synthesis.[5] However, this reactivity also brings inherent hazards. Organozinc reagents are sensitive to both air and moisture, and their handling requires specific precautions to prevent decomposition and ensure user safety.[6][7] This guide will delineate these hazards and provide robust protocols for safe manipulation.

Physicochemical and Hazard Profile

A thorough understanding of the reagent's properties is foundational to its safe use. 3-Ethoxy-3-oxopropylzinc bromide is almost exclusively supplied as a 0.5 M solution in tetrahydrofuran (THF), which significantly influences its hazard profile.

Physicochemical Data

| Property | Value | Source |

| Chemical Name | 3-Ethoxy-3-oxopropylzinc bromide | [8] |

| Synonyms | (2-Ethoxycarbonylethyl)zinc bromide, (3-Ethoxy-3-oxopropyl)zinc(II)bromide | |

| CAS Number | 193065-68-8 | [9][10] |

| Molecular Formula | C₅H₉BrO₂Zn | [9] |

| Molecular Weight | 246.42 g/mol | [11] |

| Appearance | Solution in THF | [8] |

| Concentration | 0.5 M in THF | [9] |

| Density | 0.972 g/mL at 25 °C | |

| Storage Temperature | 2-8°C |

GHS Hazard Identification

The following GHS classifications are primarily dictated by the solvent, THF, but also reflect the reactivity of the organozinc compound.

| Pictogram | GHS Classification | Hazard Statement (H-code) |

| 🔥 | Flammable Liquids (Category 2) | H225: Highly flammable liquid and vapor |

| corrosive | Skin Corrosion/Irritation (Category 1B) | H314: Causes severe skin burns and eye damage |

| ❤️ | Carcinogenicity (Category 2) | H351: Suspected of causing cancer |

| ❗ | Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed |

| ❗ | Specific Target Organ Toxicity - Single Exposure (Category 3) | H335: May cause respiratory irritation |

Sources:[11]

Supplemental Hazard Information:

-

EUH019: May form explosive peroxides.[11] This is a critical hazard associated with the THF solvent.

The Causality of Safety: Engineering and Personal Protective Controls

The hazards associated with 3-Ethoxy-3-oxopropylzinc bromide solution are multifaceted, arising from the flammability and peroxide-forming potential of THF, and the reactivity and corrosivity of the organozinc species. Safe handling protocols are therefore designed to mitigate these risks in a multi-layered approach.

Engineering Controls: The First Line of Defense

The primary directive is to prevent contact with air and moisture, which can lead to both reagent degradation and potentially exothermic reactions.

-

Inert Atmosphere: All manipulations must be conducted under an inert atmosphere (e.g., nitrogen or argon). This is non-negotiable. The use of a Schlenk line or a glovebox is mandatory. The rationale is to exclude oxygen and water, which can quench the reagent and, in the case of oxygen, potentially initiate radical side reactions.

-

Ventilation: A certified chemical fume hood is required to manage the highly flammable and volatile nature of THF.[8] The fume hood ensures that any vapors are safely exhausted and do not accumulate to flammable concentrations.

Personal Protective Equipment (PPE): The Last Barrier

Appropriate PPE is crucial to prevent personal exposure.

-

Eye and Face Protection: Safety glasses with side shields are the minimum requirement. A face shield should be worn over safety glasses when handling larger quantities or during procedures with a higher risk of splashing.

-

Hand Protection: Chemical-resistant gloves are mandatory. Given that the reagent is in a THF solution, gloves must be chosen carefully. Butyl rubber or laminate gloves are recommended over nitrile, which can be degraded by THF. Always check the glove manufacturer's compatibility chart.

-

Skin and Body Protection: A flame-retardant lab coat is essential.[12] In the event of a fire, standard cotton or polyester lab coats can ignite and melt, causing severe burns.

-

Respiratory Protection: Generally not required if work is conducted in a properly functioning fume hood. However, in the case of a large spill or ventilation failure, a self-contained breathing apparatus would be necessary for emergency responders.[12]

Experimental Protocols: From Benchtop to Quenching

The following protocols are designed to be self-validating systems, incorporating safety checks and best practices at each stage.

Workflow for a Typical Reaction Setup

This workflow outlines the safe transfer and addition of the reagent to a reaction mixture.

Caption: Spill response workflow for 3-Ethoxy-3-oxopropylzinc bromide solution.

Key Actions:

-

Personal Safety First: Evacuate personnel to a safe area, especially if the spill is large. [8]2. Control Ignition Sources: Extinguish all nearby flames and turn off any spark-producing equipment. [13]3. Containment: For small spills, cover with a non-combustible absorbent material like sand or vermiculite. Do not use paper towels or other combustible materials.

-

Collection: Carefully scoop the absorbed material into a designated, labeled container for hazardous waste.

-

Decontamination: Clean the spill area thoroughly.

Quenching and Disposal

Unused or residual organozinc reagents must be safely quenched before disposal. This is a hazardous procedure that can be highly exothermic if not done correctly.

Step-by-Step Quenching Protocol:

-

Dilution: Dilute the organozinc solution with an inert, high-boiling point solvent (e.g., toluene or heptane) in a reaction flask under an inert atmosphere. This helps to dissipate the heat generated during quenching.

-

Cooling: Place the flask in an ice/water bath to manage the temperature.

-

Slow Addition of Quenching Agent: Slowly and dropwise, add a less reactive proton source, such as isopropanol.

-

Transition to a More Reactive Quenching Agent: Once the initial exothermic reaction has subsided, slowly add ethanol, followed by methanol.

-

Final Quench: Finally, very slowly add water to ensure all reactive material is consumed.

-

Disposal: The resulting aqueous and organic layers should be separated and disposed of as hazardous waste according to institutional and local regulations.

Storage and Stability

Proper storage is paramount to maintaining the reagent's efficacy and ensuring safety.

-

Storage Conditions: Store the reagent at 2-8°C in a tightly sealed container under an inert atmosphere. * Peroxide Formation: As the reagent is in THF, it is susceptible to peroxide formation upon exposure to air. It is advisable to test for peroxides periodically, especially if the container has been opened multiple times.

-

Incompatibilities: Avoid contact with strong oxidizing agents, strong bases, and alcohols. [13]

Conclusion

3-Ethoxy-3-oxopropylzinc bromide is a powerful reagent for synthetic chemists. Its effective use is predicated on a deep respect for its inherent reactivity and the associated hazards of its THF solvent. By adhering to the principles of inert atmosphere techniques, utilizing appropriate engineering controls and PPE, and following robust protocols for handling, quenching, and disposal, researchers can safely unlock the synthetic potential of this valuable compound. This guide serves as a foundational document; always consult your institution's specific safety protocols and the most recent Safety Data Sheet from your supplier before commencing work.

References

-

Synthonix, Inc. 193065-68-8 | 3-Ethoxy-3-oxopropylzinc bromide, 0.50 M in THF. [Link]

-

Rieke Metals. 3 - Ethoxy - 3 - oxopropylzinc bromide | #2010. [Link]

- Knochel, P., & Jones, P. (Eds.). (1999). Organozinc Reagents: A Practical Approach. Oxford University Press.

- Wessjohann, L. A., et al. (2011). Convenient Access to Air- and Moisture-Stable (Hetero)

-

Wikipedia. Organozinc chemistry. [Link]

- Frebault, F., et al. (2020). Organozinc Reagents: Highly Efficient Scalable Continuous Conversion in Various Concentrations and Reaction Types. Organic Process Research & Development, 24(10), 2058-2067.

-

Wikipedia. Reformatsky reaction. [Link]

-

Organic Chemistry Portal. Reformatsky Reaction. [Link]

Sources

- 1. 有機亜鉛試薬 [sigmaaldrich.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Reformatsky Reaction [organic-chemistry.org]

- 4. Sigma Aldrich 3-Ethoxy-3-Oxopropylzinc Bromide Solution 50 mL | Buy Online | Sigma Aldrich | Fisher Scientific [fishersci.com]

- 5. Reformatsky reaction - Wikipedia [en.wikipedia.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Organozinc chemistry - Wikipedia [en.wikipedia.org]

- 8. echemi.com [echemi.com]

- 9. Synthonix, Inc > Grignards and Zincs > 193065-68-8 | 3-Ethoxy-3-oxopropylzinc bromide, 0.50 M in THF [synthonix.com]

- 10. 3 - Ethoxy - 3 - oxopropylzinc bromide | #2010 | Rieke Metals Products & Services [riekemetals.com]

- 11. 3-Ethoxy-3-oxopropylzinc bromide 0.5M tetrahydrofuran 193065-68-8 [sigmaaldrich.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. fishersci.com [fishersci.com]

Storage Stability and Handling of 3-Ethoxy-3-oxopropylzinc Bromide: A Technical Guide

Topic: Storage Stability of 3-Ethoxy-3-oxopropylzinc Bromide Solution Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

3-Ethoxy-3-oxopropylzinc bromide (CAS: 193065-68-8) is a functionalized organozinc reagent, specifically a Reformatsky-type homoenolate equivalent. Widely utilized in Negishi cross-coupling reactions to introduce ester-functionalized alkyl chains, its utility in drug discovery is often bottlenecked by its perceived instability.

Contrary to the pyrophoric nature of dialkylzincs (e.g., diethylzinc), this organozinc halide exhibits remarkable kinetic stability when stored correctly in tetrahydrofuran (THF). This guide delineates the mechanistic underpinnings of its stability, defines the degradation pathways, and provides a self-validating quality control (QC) protocol to ensure experimental reproducibility.

Chemical Stability Profile

The Structural Basis of Stability

The reagent (

In THF solution, the zinc center is coordinatively saturated by solvent molecules, forming tetrahedral or octahedral complexes. This solvation shell acts as a kinetic barrier against oxidation and moisture, provided the Schlenk equilibrium is managed.

Degradation Mechanisms

The primary threats to storage stability are protolysis (moisture), oxidation (air), and thermal rearrangement .

-

Protolysis: Reaction with water is rapid and irreversible, yielding ethyl propionate and basic zinc salts (precipitates).

-

Oxidation: Reaction with

forms zinc peroxides/alkoxides, which are inactive in cross-coupling. -

Schlenk Equilibrium: Over time or extreme temperature shifts, the equilibrium may shift:

Precipitation of

Visualization: Degradation Pathways

The following diagram illustrates the chemical fate of the reagent upon exposure to environmental stressors.

Figure 1: Mechanistic degradation pathways of 3-Ethoxy-3-oxopropylzinc bromide. Protolysis is the most immediate threat to titer.

Storage Protocols

Environmental Conditions

-

Temperature: Store at 2–8°C . While the reagent is stable at room temperature for days, refrigeration significantly slows thermal disproportionation and solvent evaporation.

-

Atmosphere: Strictly Argon or Nitrogen . Argon is preferred due to its higher density, providing a better "blanket" when the septum is breached.

-

Container: Sure/Seal™ bottles or Teflon-valved Schlenk flasks. Avoid ground glass stoppers without grease/clips, as THF creep can seize the joint or allow air ingress.

Handling Best Practices

-

Septum Integrity: Never core the septum. Use non-coring needles (deflected tip) or the "puncture and twist" technique with standard bevel needles.

-

Positive Pressure: Always withdraw solution under a slight positive pressure of inert gas to prevent back-suction of air.

-

Parafilm is Insufficient: Parafilm is permeable to oxygen over time. Use electrical tape or shrink bands for long-term fridge storage.

Quality Control: The Self-Validating System

Never assume the commercial label concentration (0.5 M) is accurate after the bottle has been opened. You must validate the active zinc species concentration ("Active Zinc") before critical reactions.

Iodometric Titration Protocol (Knochel Method)

This method relies on the rapid iodolysis of the C-Zn bond. The presence of LiCl accelerates the reaction and solubilizes the resulting zinc salts, ensuring a sharp endpoint.

Reagents:

-

Iodine (

), resublimed. -

Lithium Chloride (LiCl), anhydrous (dried at 150°C under vacuum).

-

Dry THF.

Workflow:

-

Preparation: Flame-dry a 10 mL Schlenk flask under Argon.

-

Charge: Add accurately weighed

(approx. 250 mg, ~1.0 mmol). -

Solubilize: Add 2-3 mL of a 0.5 M LiCl solution in THF. The solution turns dark brown.[2][3]

-

Titration: Add the organozinc solution dropwise via a tared syringe at 0°C or RT.

-

Endpoint: The solution transitions from Dark Brown

Yellow

Calculation:

Visualization: Titration Logic

Figure 2: Iodometric titration workflow for determining active organozinc concentration.

Quantitative Data Summary

| Parameter | Specification / Observation | Impact on Stability |

| Active Concentration | 0.5 M (Commercial Standard) | Decreases with moisture ingress. |

| Density | 0.972 g/mL at 25°C | Constant unless significant solvent evaporation occurs. |

| Appearance | Clear to slightly yellow solution | Turbidity/Precipitate indicates hydrolysis or salt saturation. |

| Storage Temp | 2–8°C | Retards thermal degradation; extends shelf life to >6 months. |

| Solvent | THF (Tetrahydrofuran) | Stabilizes Zn species; hygroscopic (requires tight seal). |

Troubleshooting & FAQs

Q: The solution has a white precipitate but the supernatant is clear. Is it usable?

A: Likely yes. The precipitate is often inorganic zinc salts (

Q: Can I store it at -20°C? A: Yes, but ensure the seal is perfect. THF contracts significantly at -20°C, which can pull air into the bottle if the cap is loose. 2–8°C is generally sufficient and safer for the seal integrity.

Q: The solution turned bright yellow/orange. A: This often indicates slight oxidation or the presence of impurities. Perform a titration. If the titer is good, the color change is likely cosmetic (trace impurities). If the titer is low, discard.

References

-

Knochel, P. et al. "A Convenient Titration Method for Organometallic Zinc, Magnesium, and Lanthanide Reagents."[4] Synthesis, 2006.

-

Sigma-Aldrich. "3-Ethoxy-3-oxopropylzinc bromide solution Product Specification."

-

Rieke, R. D. "Preparation of Organozinc Reagents using Active Zinc." Science, 1991. (Foundational grounding for zinc activation).

- Krasovskiy, A. & Knochel, P. "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides." Angewandte Chemie, 2004.

Sources

An In-depth Technical Guide to 3-Ethoxy-3-oxopropylzinc Bromide: Synthesis, Mechanisms, and Applications in Modern Organic Chemistry

This guide provides an in-depth exploration of 3-Ethoxy-3-oxopropylzinc bromide, a versatile organozinc reagent crucial for advanced organic synthesis. Tailored for researchers, scientists, and professionals in drug development, this document delves into the core aspects of this reagent, from its fundamental identifiers to its sophisticated applications, underpinned by mechanistic insights and practical, field-proven protocols.

Core Identification and Physicochemical Properties

3-Ethoxy-3-oxopropylzinc bromide is a prominent member of the Reformatsky reagents, a class of organozinc compounds known for their unique reactivity and functional group tolerance.[1][2] It is typically supplied and used as a 0.5 M solution in tetrahydrofuran (THF).[3][4]

| Identifier | Value | Source(s) |

| CAS Number | 193065-68-8 | [3][4][5] |

| Molecular Formula | C₅H₉BrO₂Zn | [4][5] |

| Molecular Weight | 246.42 g/mol | [4][5] |

| MDL Number | MFCD00671976 | [4] |

| Synonyms | (2-Ethoxycarbonylethyl)zinc bromide, (3-Ethoxy-3-oxopropyl)zinc(II)bromide | [3][5] |

| Physical Form | Typically a solution in THF | [3][4] |

| Storage Temperature | 2-8°C | [3] |

The precursor for the synthesis of this reagent is ethyl 3-bromopropionate.

| Identifier | Value | Source(s) |

| CAS Number | 539-74-2 | [6][7] |

| Molecular Formula | C₅H₉BrO₂ | [6][7] |

| Molecular Weight | 181.03 g/mol | [6][7] |

| Density | 1.412 g/mL at 25°C | [6][8] |

| Boiling Point | 135-136°C at 50 mmHg | [6][8] |

| Appearance | Clear colorless to pale yellow liquid | [6] |

Synthesis of 3-Ethoxy-3-oxopropylzinc Bromide: A Detailed Protocol

The preparation of 3-Ethoxy-3-oxopropylzinc bromide involves the direct insertion of activated zinc metal into the carbon-bromine bond of ethyl 3-bromopropionate.[2] The activation of zinc is critical for the success of this reaction, as it removes the passivating layer of zinc oxide from the metal surface.[9][10] Iodine is a commonly used and effective activating agent.[2][11]

Experimental Protocol:

Materials:

-

Zinc dust (<10 micron, 99.9%)

-

Iodine (crystalline)

-

Anhydrous tetrahydrofuran (THF)

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser with a nitrogen/argon inlet

-

Magnetic stirrer and heating mantle

-

Syringes and needles for inert atmosphere transfers

Procedure:

-

Zinc Activation: In a flame-dried, three-necked round-bottom flask under a positive pressure of nitrogen or argon, add zinc dust (1.2 equivalents). To the zinc dust, add a few crystals of iodine (approximately 1-5 mol%).[2] Gently heat the flask with a heat gun under vacuum and then backfill with inert gas. This process should be repeated three times to ensure all equipment is dry and the zinc is activated. The disappearance of the purple iodine vapor and the appearance of a greyish color on the zinc dust indicates activation.

-

Reaction Setup: Allow the flask to cool to room temperature. Add anhydrous THF via a syringe to the activated zinc dust to create a slurry.

-

Addition of Precursor: Slowly add ethyl 3-bromopropionate (1.0 equivalent) dropwise to the stirred zinc slurry at room temperature.[6][7] The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux. If the reaction does not initiate, gentle warming may be required.

-

Reaction Completion: After the addition is complete, continue to stir the reaction mixture at room temperature or gentle reflux for 2-4 hours, or until the consumption of the starting material is confirmed by TLC or GC analysis.

-

Reagent Usage: The resulting greyish solution of 3-Ethoxy-3-oxopropylzinc bromide is typically used in situ for subsequent reactions. The concentration can be estimated based on the initial amount of ethyl 3-bromopropionate.

Mechanistic Insights: The Reformatsky Reaction

The formation of 3-Ethoxy-3-oxopropylzinc bromide is a classic example of a Reformatsky reaction. The generally accepted mechanism involves the following key steps:[2][3]

-

Oxidative Addition: Zinc metal undergoes oxidative addition into the carbon-bromine bond of ethyl 3-bromopropionate. This forms an organozinc intermediate.[2][3]

-

Enolate Formation: The initially formed organozinc species is a zinc enolate, often referred to as a Reformatsky enolate.[2][3]

The structure of Reformatsky reagents in the solid state has been shown to be dimeric, with the zinc atom coordinated to both the carbon and oxygen atoms of the enolate.[3][12]

Caption: Synthesis of 3-Ethoxy-3-oxopropylzinc Bromide.

Applications in Organic Synthesis

3-Ethoxy-3-oxopropylzinc bromide is a versatile reagent for the formation of carbon-carbon bonds. Its moderate reactivity allows for excellent functional group tolerance, a key advantage over more reactive organometallic reagents like Grignard or organolithium reagents.[1]

Synthesis of γ-Keto Esters

This reagent is widely used for the synthesis of γ-keto esters through reaction with acyl chlorides.

Caption: Synthesis of γ-Keto Esters.

Illustrative Example: The reaction of 3-Ethoxy-3-oxopropylzinc bromide with benzoyl chloride would yield ethyl 4-oxo-4-phenylbutanoate.

Synthesis of Sulfones

In combination with a sulfur dioxide surrogate like 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO), this organozinc reagent can be used to synthesize sulfones.[3][13] The organozinc reagent reacts with DABSO to form a zinc sulfinate salt, which is then alkylated in situ.[13]

Illustrative Example: The reaction of (3-ethoxy-3-oxopropyl)zinc(II) bromide with DABSO followed by tert-butyl bromoacetate yields ethyl 3-((2-(tert-butoxy)-2-oxoethyl)sulfonyl)propanoate.[9]

Negishi Cross-Coupling Reactions

3-Ethoxy-3-oxopropylzinc bromide is an effective nucleophilic partner in palladium- or nickel-catalyzed Negishi cross-coupling reactions.[3][14] This allows for the formation of a C(sp³)–C(sp²) bond with aryl, vinyl, or heteroaryl halides or triflates.[14][15][16]

The catalytic cycle of the Negishi coupling generally involves three key steps: oxidative addition, transmetalation, and reductive elimination.[6][15][17]

Caption: Negishi Cross-Coupling Reaction.

Illustrative Example: The Negishi coupling of 3-Ethoxy-3-oxopropylzinc bromide with iodobenzene in the presence of a palladium catalyst such as Pd(PPh₃)₄ would yield ethyl 3-phenylpropanoate.

Safety and Handling

Precursor (Ethyl 3-bromopropionate):

-

Hazards: Causes skin and serious eye irritation. May cause respiratory irritation.[7][18][19]

-

Precautions: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[7][18][19] Avoid inhalation of vapors.[19] Keep away from heat and open flames.[7]

Product (3-Ethoxy-3-oxopropylzinc Bromide Solution):

-

Hazards: Organozinc reagents are typically air and moisture sensitive, and can be pyrophoric.[1][8][20] The THF solvent is highly flammable.

-

Precautions: All manipulations should be carried out under an inert atmosphere (nitrogen or argon) using Schlenk techniques or in a glovebox.[20][21] Use dry, degassed solvents and glassware.[21] Wear fire-retardant lab coat and gloves.[1][21] Have appropriate fire extinguishing media (e.g., dry powder extinguisher) readily available.[21]

Conclusion

3-Ethoxy-3-oxopropylzinc bromide is a powerful and versatile reagent in the arsenal of the modern synthetic chemist. Its ability to participate in a range of carbon-carbon bond-forming reactions with high functional group tolerance makes it an invaluable tool for the construction of complex molecules in academic and industrial research. A thorough understanding of its synthesis, mechanism, and proper handling is essential for its effective and safe utilization.

References

Sources

- 1. pnnl.gov [pnnl.gov]

- 2. Highly Efficient, General Procedure for the Preparation of Alkylzinc Reagents from Unactivated Alkyl Bromides and Chlorides [organic-chemistry.org]

- 3. Reformatsky reaction - Wikipedia [en.wikipedia.org]

- 4. Efficient synthesis of gamma-keto esters through neighboring carbonyl group-assisted regioselective hydration of 3-alkynoates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Conversion of Acid Chlorides to Ketones - Chemistry Steps [chemistrysteps.com]

- 6. chemistnotes.com [chemistnotes.com]

- 7. fishersci.com [fishersci.com]

- 8. cdn.prod.web.uta.edu [cdn.prod.web.uta.edu]

- 9. Reformatsky Reaction | Thermo Fisher Scientific - SG [thermofisher.com]

- 10. Mechanisms of Activating Agents to Form Organozinc Reagents from Zinc Metal: Lessons for Reaction Design - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Highly efficient, general procedure for the preparation of alkylzinc reagents from unactivated alkyl bromides and chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. prepchem.com [prepchem.com]

- 14. Negishi Coupling [organic-chemistry.org]

- 15. Negishi coupling - Wikipedia [en.wikipedia.org]

- 16. organicreactions.org [organicreactions.org]

- 17. fiveable.me [fiveable.me]

- 18. assets.thermofisher.com [assets.thermofisher.com]

- 19. cdhfinechemical.com [cdhfinechemical.com]

- 20. ehs.uci.edu [ehs.uci.edu]

- 21. pubs.acs.org [pubs.acs.org]

Application Note: Palladium-Catalyzed Alkoxycarbonylation for Ethyl Ester Synthesis

[1][2]

Executive Summary

The synthesis of ethyl esters from aryl halides is a cornerstone transformation in medicinal chemistry, particularly for generating benzocaine derivatives and lipophilic prodrugs. While classical Fischer esterification requires pre-existing carboxylic acids, Palladium-Catalyzed Alkoxycarbonylation allows for the direct, one-step conversion of aryl halides (I, Br, Cl) and sulfonates into ethyl esters using carbon monoxide (CO) and ethanol.

This guide provides two distinct workflows:

-

Method A (High-Pressure): The industrial "Gold Standard" using CO gas, optimized for scalability and cost-efficiency.

-

Method B (CO Surrogate): A benchtop-friendly protocol using solid CO precursors, eliminating the need for high-pressure gas cylinders and enhancing safety in discovery labs.

Mechanistic Insight & Rational Design

Understanding the catalytic cycle is prerequisite to troubleshooting. The transformation proceeds via a Heck-type Carbonylation mechanism.

The Catalytic Cycle

The reaction requires a balance between the oxidative addition of the aryl halide and the migratory insertion of CO. If CO pressure is too low,

Key Mechanistic Steps:

-

Oxidative Addition: Pd(0) inserts into the Ar-X bond.

-

CO Coordination & Insertion: CO binds to Pd, followed by migration of the aryl group to form an Acyl-Pd complex.

-

Nucleophilic Attack: Ethanol attacks the acyl species.

-

Reductive Elimination: The ester is released, and Pd(0) is regenerated by the base.

Figure 1: The catalytic cycle of Pd-catalyzed alkoxycarbonylation. Note the critical role of the base in the final turnover step.

Critical Parameter Optimization

Success depends on three variables: Ligand selection, CO source, and Base.

Ligand Selection: The "Bite Angle" Effect

Monodentate ligands (e.g., PPh3) are cheap but often lead to slower rates due to the formation of inactive Pd-bis(acyl) species. Bidentate ligands with wide bite angles are superior for stabilizing the acyl-palladium intermediate.

| Ligand | Substrate Scope | Pros | Cons |

| PPh3 | Aryl Iodides | Cheap, available | Low activity, requires high T |

| dppf | Aryl Bromides/Iodides | Industry Standard , robust | Moderate cost |

| Xantphos | Aryl Chlorides | High turnover, wide bite angle | Expensive |

| CataCXium A | Sterically hindered Ar-X | Excellent for ortho-substituents | IP restrictions sometimes apply |

The Role of Base

The base acts as an HI/HBr scavenger. Without it, the acid generated poisons the Pd(0) species.

-

Triethylamine (Et3N): Standard. Soluble in ethanol.

-

K2CO3: Heterogeneous. Good if the substrate is base-sensitive, but slower kinetics.

Experimental Protocols

Protocol A: High-Pressure CO Gas (Standard)

Best for: Scale-up (>1g), cost-sensitive projects, and robust substrates.

Safety Warning: Carbon Monoxide is a silent killer. All operations must be performed in a well-ventilated fume hood equipped with a CO detector.[1]

Reagents:

-

Aryl Halide (1.0 equiv)

-

Ethanol (Solvent & Reagent, 0.2 M concentration)

-

Pd(OAc)2 (1-2 mol%)

-

dppf (2-4 mol%)

-

Triethylamine (2.0 equiv)

-

CO Gas (Balloon or Cylinder)[1]

Step-by-Step:

-

Catalyst Pre-formation: In a vial, mix Pd(OAc)2 and dppf in a small amount of ethanol. Stir for 10 mins at RT until the solution turns orange/red (formation of Pd(dppf)(OAc)2).

-

Charging: Load the Aryl Halide and the pre-formed catalyst solution into the autoclave (or heavy-walled pressure tube).

-

Additives: Add Triethylamine and fill with remaining Ethanol to reach 0.2 M concentration relative to the substrate.

-

Purging: Seal the vessel. Purge with N2 (3x) to remove O2. Then purge with CO (3x).

-

Pressurization: Pressurize to 5 bar (70 psi) for bromides or balloon pressure (1 atm) for iodides. Note: Chlorides may require 20 bar and Xantphos.

-

Reaction: Heat to 100°C for 12-16 hours.

-

Workup: Cool to RT. Carefully vent CO in the hood.[1][2][3] Filter the mixture through a Celite pad to remove Pd black. Concentrate the filtrate and purify via flash chromatography.

Protocol B: CO Surrogate (Benchtop/Safety)

Best for: Discovery chemistry, small scale (<100mg), labs without high-pressure safety infrastructure.

Concept: Uses Phenyl Formate or Molybdenum Hexacarbonyl (Mo(CO)6) to generate CO in situ. This protocol uses Phenyl Formate as it is easily handled.

Reagents:

-

Aryl Bromide (1.0 equiv)

-

Ethanol (Solvent, 0.2 M)

-

Phenyl Formate (1.5 equiv) - Source of CO

-

Pd(OAc)2 (2 mol%)[4]

-

Xantphos (3 mol%)

-

Triethylamine (2.5 equiv)

Step-by-Step:

-

Setup: Use a standard round-bottom flask with a reflux condenser. No autoclave required.

-

Mixing: Add Aryl Bromide, Pd(OAc)2, Xantphos, and Phenyl Formate to the flask.

-

Solvent: Add Ethanol and Triethylamine.

-

Inert Atmosphere: Flush the system with Argon/N2 for 5 minutes.

-

Reaction: Heat to 80°C . The base decomposes the Phenyl Formate, releasing CO slowly into the solution, which is immediately consumed by the catalyst.

-

Monitoring: Monitor via LCMS. Reaction is typically faster (4-8 hours) due to higher effective local CO concentration.

-

Workup: Standard filtration and concentration. Note: The byproduct is phenol; ensure your chromatography separates the ester from phenol.

Workflow Decision Matrix

Use the following logic to select the appropriate method for your campaign.

Figure 2: Decision matrix for selecting the carbonylation protocol.

Troubleshooting & QC

| Symptom | Probable Cause | Corrective Action |

| Pd Black Precipitation | Catalyst decomposition | Increase Ligand:Pd ratio (up to 4:1). Ensure O2 exclusion. |

| Low Conversion | CO poisoning or low Temp | If using gas: reduce pressure (too much CO inhibits ox-add). If surrogate: check seal. |

| Debromination (Ar-H) | Switch to Ethanol-d1 to confirm mechanism. Use bidentate ligand (dppf). | |

| Phenol Contamination | Surrogate byproduct | Wash organic layer with 1M NaOH during workup to remove phenol. |

References

-

Heck, R. F. (1974).[5] "Palladium-catalyzed reactions of organic halides with olefins." Accounts of Chemical Research.

-

Beller, M., et al. (2009). "Palladium-catalyzed carbonylation reactions of aryl halides and related compounds." Angewandte Chemie International Edition.

-

Manabe, K., et al. (2015). "Palladium-Catalyzed Carbonylation of (Hetero)Aryl, Alkenyl and Allyl Halides by Means of N-Hydroxysuccinimidyl Formate as CO Surrogate." Journal of Organic Chemistry.

-

Buchwald, S. L., et al. (2008).[6] "Palladium-Catalyzed Carbonylation of Aryl Tosylates and Mesylates." Journal of the American Chemical Society.[7][5][8]

-

Sigma-Aldrich. "Carbonylation - Reaction Guide."

Sources

- 1. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]

- 2. chemistry.nd.edu [chemistry.nd.edu]

- 3. purdue.edu [purdue.edu]

- 4. d-nb.info [d-nb.info]

- 5. chimia.ch [chimia.ch]

- 6. Palladium-Catalyzed Carbonylation of Aryl Tosylates and Mesylates [organic-chemistry.org]

- 7. cdr.lib.unc.edu [cdr.lib.unc.edu]

- 8. ethz.ch [ethz.ch]

Application Note: High-Efficiency Negishi Coupling of 3-Ethoxy-3-oxopropylzinc Bromide

Executive Summary

This application note details the protocol for the palladium-catalyzed cross-coupling (Negishi reaction) of 3-Ethoxy-3-oxopropylzinc bromide (a functionalized alkylzinc reagent) with aryl halides. This reaction provides a direct, convergent method to introduce a propionate ester motif (

This guide prioritizes the use of commercially available reagents (typically 0.5 M in THF) but provides mechanistic context derived from the foundational work of Knochel and Jackson to ensure reproducibility and troubleshooting capability.

Scientific Foundation & Mechanism

The Reagent: A "Homo-Reformatsky" Equivalent

3-Ethoxy-3-oxopropylzinc bromide is structurally distinct from classical Reformatsky reagents (

Key Advantage: Unlike Grignard reagents, this organozinc species tolerates sensitive functional groups (nitriles, ketones, esters) on the electrophile partner, making it ideal for late-stage functionalization in drug discovery [2].

Reaction Mechanism

The reaction proceeds via the standard Negishi catalytic cycle.

-

Oxidative Addition: Pd(0) inserts into the Ar-X bond.

-

Transmetallation: The rate-determining step where the alkyl group transfers from Zn to Pd. Note: The presence of LiCl (often generated during reagent preparation or added) significantly accelerates this step by forming soluble zincate intermediates [3].

-

Reductive Elimination: Formation of the C-C bond and regeneration of Pd(0).

Visualization: Catalytic Cycle

The following diagram illustrates the specific pathway for this ester-functionalized reagent.

Figure 1: Catalytic cycle for the Negishi coupling of 3-Ethoxy-3-oxopropylzinc bromide.

Experimental Protocol

Materials & Equipment

-

Reagent: 3-Ethoxy-3-oxopropylzinc bromide (0.5 M in THF).[1][2][3] Commercially available from Rieke Metals or Sigma-Aldrich.

-

Catalyst: Pd(PPh

)-

Expert Tip: For sterically hindered or electron-rich aryl chlorides, use Pd-PEPPSI-IPent or SPhos Pd G2 .

-

-

Solvent: Anhydrous THF (degassed).

-

Vessel: Oven-dried Schlenk flask or Microwave vial with crimp cap.

-

Atmosphere: Argon or Nitrogen (Balloon or Manifold).

Standard Procedure (Thermal Conditions)

This protocol is optimized for Aryl Bromides and Iodides.

Step 1: Catalyst Loading In an oven-dried reaction vial equipped with a magnetic stir bar, add:

-

Aryl Halide (1.0 mmol, 1.0 equiv)

-

Pd(PPh

) -

Optional: LiCl (84 mg, 2.0 mmol) if the zinc reagent does not already contain lithium salts. LiCl solubilizes the surface species and accelerates reaction [3].

Step 2: Inert Atmosphere Seal the vial with a septum. Evacuate and backfill with Argon three times.

Step 3: Solvent & Reagent Addition

-

Add anhydrous THF (1.0 mL) via syringe to dissolve the aryl halide/catalyst.

-

Add 3-Ethoxy-3-oxopropylzinc bromide (0.5 M in THF) (2.4 mL, 1.2 mmol, 1.2 equiv) dropwise via syringe.

-

Caution: Organozinc reagents can be viscous or contain precipitates. Shake the stock bottle well (under inert atmosphere) before withdrawing.

-

Step 4: Reaction Heat the mixture to 60–65 °C for 4–12 hours.

-

Monitoring: Check by TLC or LC-MS. Look for the disappearance of the aryl halide.

Step 5: Workup

-

Cool to room temperature.

-

Quench carefully with Saturated NH

Cl solution (aq). -

Extract with Ethyl Acetate (3 x 10 mL).

-

Wash combined organics with Brine, dry over MgSO

, and concentrate. -

Purify via flash column chromatography (typically Hexanes/EtOAc).

Microwave Assisted Protocol (High Throughput)

For rapid library synthesis, microwave heating is preferred.

-

Combine Aryl Halide (0.5 mmol), Pd(dppf)Cl

(5 mol%), and THF (1 mL) in a microwave vial. -

Add Zinc Reagent (1.5 equiv).

-

Crimp seal under Argon.

-

Irradiate at 80 °C for 20 minutes [4].

Optimization & Troubleshooting

Catalyst Selection Guide

The choice of catalyst dictates the success of the transmetallation step.

| Substrate Class | Recommended Catalyst | Ligand Class | Notes |

| Aryl Iodides | Pd(PPh | Phosphine (Monodentate) | Standard conditions. Fast reaction. |

| Aryl Bromides | Pd(dppf)Cl | Bidentate | Prevents |

| Aryl Chlorides | Pd-PEPPSI-IPent | NHC Carbene | Requires higher temp (80°C) and LiCl additive. |

| Heterocycles | XPhos Pd G3 | Biaryl Phosphine | Excellent for pyridines/pyrimidines. |

Troubleshooting Flowchart

Figure 2: Troubleshooting logic for organozinc cross-coupling failures.

Critical Handling Notes

-

Titer Check: Organozinc reagents degrade over time. Titrate using Iodine/LiCl method if the bottle is old (>3 months).

-

Precipitation: White precipitate in the stock bottle is usually ZnBr

or Li-salts. This is normal. Suspend the solids before withdrawing the liquid to ensure stoichiometry. -

Proton Sources: This reagent is basic. Ensure all glassware is flame-dried. Even trace water leads to the formation of ethyl propionate (protonated byproduct) and halts coupling.

References

-

Knochel, P. et al. (2006).[4][5] Efficient Synthesis of Functionalized Organozinc Compounds by the Direct Insertion of Zinc into Organic Iodides and Bromides. Angewandte Chemie International Edition.

-

Jackson, R. F. W. et al. (2004).[6] Direct synthesis of unprotected phenols using palladium-catalysed cross coupling reactions of functionalised organozinc reagents. Organic & Biomolecular Chemistry.

-

Krasovskiy, A., & Knochel, P. (2006).[4][5] A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides. Angewandte Chemie. (Describes the LiCl effect relevant to Zn reagents).

-

Common Organic Chemistry. (2023). Negishi Reaction Protocols and Examples. (Contains specific microwave protocols for organozinc bromides).

-

Sigma-Aldrich. (n.d.). Product Specification: 3-Ethoxy-3-oxopropylzinc bromide solution.

Sources

- 1. Synthonix, Inc > Grignards and Zincs > 193065-68-8 | 3-Ethoxy-3-oxopropylzinc bromide, 0.50 M in THF [synthonix.com]

- 2. 3-乙氧基-3-氧丙基溴化锌 溶液 0.5 M in THF | Sigma-Aldrich [sigmaaldrich.com]

- 3. 3-乙氧基-3-氧丙基溴化锌 溶液 0.5 M in THF | Sigma-Aldrich [sigmaaldrich.com]

- 4. Efficient synthesis of functionalized organozinc compounds by the direct insertion of zinc into organic iodides and bromides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Efficient Synthesis of Functionalized Organozinc Compounds by the Direct Insertion of Zinc into Organic Iodides and Bromides [organic-chemistry.org]

- 6. Direct synthesis of unprotected phenols using palladium-catalysed cross coupling reactions of functionalised organozinc reagents - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Synthesis of β-Keto Esters via Reaction of 3-Ethoxy-3-oxopropylzinc Bromide with Acid Chlorides

Introduction: The Strategic Importance of β-Keto Esters and the Role of Organozinc Reagents

β-Keto esters are foundational intermediates in the landscape of organic synthesis, prized for their versatile reactivity that enables the construction of complex molecular architectures.[1][2] Their prevalence in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals underscores their significance.[1] For instance, β-keto esters are key building blocks in the development of anti-inflammatory drugs and potent herbicides.[1] The reaction of 3-ethoxy-3-oxopropylzinc bromide, a specific type of Reformatsky reagent, with acid chlorides provides a direct and efficient route to these valuable compounds.[3][4]

Organozinc reagents, such as 3-ethoxy-3-oxopropylzinc bromide, are esteemed for their moderate reactivity, which imparts a high degree of functional group tolerance compared to their more reactive organolithium or Grignard counterparts.[5][6] This characteristic allows for their application in complex syntheses without the need for extensive protecting group strategies. This application note provides a comprehensive guide to the reaction of 3-ethoxy-3-oxopropylzinc bromide with acid chlorides, detailing the underlying mechanism, a step-by-step experimental protocol, and critical safety considerations for researchers, scientists, and drug development professionals.

The Reagents: A Closer Look at 3-Ethoxy-3-oxopropylzinc Bromide and Acid Chlorides

3-Ethoxy-3-oxopropylzinc Bromide: This organozinc reagent is a zinc enolate of ethyl propionate. It is commercially available as a solution, typically 0.5 M in tetrahydrofuran (THF), and should be stored under an inert atmosphere at 2-8°C to maintain its reactivity. The carbon-zinc bond in this reagent is sufficiently nucleophilic to attack the electrophilic carbonyl of an acid chloride, while being generally unreactive towards ester functionalities, which prevents self-condensation.[3]

Acid Chlorides: Acid chlorides are highly reactive acylating agents, making them ideal electrophilic partners in this synthesis. The carbon atom of the carbonyl group in an acid chloride is highly electrophilic due to the electron-withdrawing effects of both the oxygen and chlorine atoms.[7] A wide variety of acid chlorides can be employed, allowing for the synthesis of a diverse array of β-keto esters.

Reaction Mechanism and Key Parameters

The reaction proceeds through a nucleophilic acyl substitution mechanism, specifically an addition-elimination pathway.

Step 1: Nucleophilic Addition The nucleophilic carbon of the 3-ethoxy-3-oxopropylzinc bromide attacks the electrophilic carbonyl carbon of the acid chloride. This initial attack breaks the pi bond of the carbonyl group, forming a tetrahedral intermediate.

Step 2: Elimination of the Leaving Group The tetrahedral intermediate is unstable and rapidly collapses. The lone pair of electrons on the oxygen atom reforms the carbonyl double bond, and in the process, the chloride ion is expelled as a good leaving group.

Step 3: Formation of the β-Keto Ester The final product is the corresponding ethyl 3-oxo-alkanoate (a β-keto ester), along with the formation of a zinc halide salt.

To ensure the success of this reaction, several parameters must be carefully controlled:

-

Anhydrous Conditions: Organozinc reagents are sensitive to moisture and will be quenched by protic solvents.[8] Therefore, the reaction must be carried out under strictly anhydrous conditions using dry solvents and glassware, and under an inert atmosphere (e.g., argon or nitrogen).

-

Temperature Control: The reaction is typically initiated at a low temperature (e.g., 0 °C) to control the initial exothermic reaction upon addition of the organozinc reagent. The reaction is then often allowed to warm to room temperature to ensure completion.

-

Stoichiometry: The molar ratio of the reactants is crucial. Typically, a slight excess of the organozinc reagent is not detrimental, but the acid chloride is usually the limiting reagent.

Below is a diagram illustrating the reaction mechanism:

Caption: Reaction mechanism of 3-ethoxy-3-oxopropylzinc bromide with an acid chloride.

Experimental Protocol: A Case Study - Synthesis of Ethyl 3-oxohexanoate

This protocol details the synthesis of ethyl 3-oxohexanoate from butanoyl chloride and 3-ethoxy-3-oxopropylzinc bromide.

Materials and Equipment:

-

Two-necked round-bottom flask, oven-dried

-

Magnetic stirrer and stir bar

-

Argon or nitrogen gas inlet

-

Septa

-

Syringes and needles, oven-dried

-

Ice bath

-

Butanoyl chloride

-

3-Ethoxy-3-oxopropylzinc bromide (0.5 M in THF)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Silica gel for column chromatography

-

Hexanes and ethyl acetate for chromatography

Experimental Workflow Diagram:

Caption: Step-by-step experimental workflow for the synthesis of a β-keto ester.

Step-by-Step Procedure:

-

Reaction Setup: Assemble a dry two-necked round-bottom flask equipped with a magnetic stir bar under an inert atmosphere of argon or nitrogen.

-

Reagent Addition: To the flask, add anhydrous THF (e.g., 20 mL for a 10 mmol scale reaction). Add butanoyl chloride (1.0 equivalents) via syringe. Cool the flask to 0 °C in an ice bath.

-

Zinc Reagent Addition: Slowly add the 3-ethoxy-3-oxopropylzinc bromide solution (1.1 equivalents, 0.5 M in THF) dropwise via syringe over 15-20 minutes. The slow addition is crucial to control the initial exotherm.

-

Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for an additional 2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Quenching: Once the reaction is complete, cool the flask back to 0 °C and slowly quench the reaction by the dropwise addition of saturated aqueous ammonium chloride solution. This step neutralizes any unreacted organozinc reagent.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 20 mL).

-

Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution (to remove any acidic byproducts) and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: Purify the crude product by silica gel column chromatography using a mixture of hexanes and ethyl acetate as the eluent to obtain the pure ethyl 3-oxohexanoate.

Scope and Applications

This reaction is broadly applicable to a wide range of aliphatic and aromatic acid chlorides. The table below provides representative examples of expected products and typical yields.

| Acid Chloride | Product (β-Keto Ester) | Typical Yield (%) |

| Acetyl chloride | Ethyl acetoacetate | 85-95 |

| Propanoyl chloride | Ethyl 3-oxopentanoate | 80-90 |

| Benzoyl chloride | Ethyl 3-oxo-3-phenylpropanoate | 75-85 |

| Cyclohexanecarbonyl chloride | Ethyl 3-cyclohexyl-3-oxopropanoate | 70-80 |

The resulting β-keto esters are versatile intermediates. They can undergo a variety of subsequent transformations, including:

-

Decarboxylation: To form ketones.[1]

-

Alkylation and Acylation: At the α-carbon.

-

Reduction: To yield 1,3-diols.

-

Heterocycle Synthesis: As precursors for pyrimidines, pyrazoles, and other heterocyclic systems.[2]

These transformations are fundamental in the synthesis of complex molecules in the pharmaceutical and agrochemical industries.[1]

Safety and Handling

Chemical Hazards:

-

3-Ethoxy-3-oxopropylzinc Bromide Solution: This reagent is flammable and reacts with water.[9] It is crucial to handle it under an inert atmosphere and away from ignition sources.[8]

-

Acid Chlorides: These are corrosive and react violently with water, releasing HCl gas. They are also lachrymators.

-

Solvents (THF, Diethyl Ether): These are highly flammable and can form explosive peroxides.

Personal Protective Equipment (PPE):

-

Safety goggles must be worn at all times.[10]

-

A flame-resistant lab coat should be worn.

-

Chemically resistant gloves (e.g., nitrile) are required.

Handling Procedures:

-

All manipulations should be performed in a well-ventilated chemical fume hood.[10][11]

-

Use oven-dried glassware and handle reagents under an inert atmosphere using syringe techniques.[8]

-

Have appropriate quenching agents and fire extinguishing materials (e.g., a Class D fire extinguisher for organometallic fires) readily available.

Waste Disposal:

-

Quench any residual organozinc reagent before disposal.

-

Dispose of all chemical waste in accordance with institutional and local regulations.

Troubleshooting

| Issue | Possible Cause | Solution |

| Low or no product yield | Inactive organozinc reagent (degraded by air/moisture) | Use fresh, properly stored reagent. Ensure all glassware and solvents are scrupulously dry. |

| Incomplete reaction | Increase reaction time or gently warm the reaction mixture (e.g., to 40-50 °C) if substrates are unreactive. | |

| Formation of byproducts | Reaction temperature too high | Maintain low temperature during the addition of the organozinc reagent. |

| Presence of moisture | Ensure anhydrous conditions. | |

| Difficulty in purification | Close-running impurities | Optimize the solvent system for column chromatography. Consider alternative purification methods like distillation. |

References

-

Wikipedia. Reformatsky reaction. [Link]

-

Prezi. Beta Ketoester Synthesis: Preparation and Reactions. [Link]

-

YouTube. Blaise reaction: Nitrile to beta-keto Ester Conversion. [Link]

-

ACS Publications. Mastering .beta.-Keto Esters. [Link]

-

SATHEE. Chemistry Reformatsky Reaction. [Link]

-

ResearchGate. Multicomponent Reaction of Aliphatic Organozinc Reagents, Acrylates and Acyl chlorides: Synthesis of α‐Substituted β‐Ketoesters. [Link]

-

Organic Chemistry Portal. Reformatsky Reaction. [Link]

-

ResearchGate. Acylation of organozinc reagent with various acyl chlorides enabled by Cu(i)‐catalysis. [Link]

-

Elektronische Hochschulschriften der LMU München. Cobalt-Catalyzed Cross-Couplings and Acylation Reactions using Organozinc Reagents. [Link]

-

PMC. Recent developments in the asymmetric Reformatsky-type reaction. [Link]

-

DSpace@MIT. Catalytic Asymmetric Addition of Organozinc Reagents to Aldehydes and Ketones. [Link]

-

Organic Chemistry Portal. Mild and High-Yielding Synthesis of β-Keto Esters and β-Ketoamides. [Link]

-

Pearson+. The Reformatsky reaction is an addition reaction in which an orga.... [Link]

-

PMC. Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. [Link]

-

Organic Syntheses. 3 - Organic Syntheses Procedure. [Link]

-

Wikipedia. Organozinc chemistry. [Link]

-

Organic Syntheses. Formation of γ-‐Keto Esters from β. [Link]

-

ChemRxiv. Copper-Catalyzed Cross-Coupling of Organozincs with Carboxylic Acids via Acyloxyphosphonium Ions: Direct Access to (fluoro)Keton. [Link]

-

Organic Syntheses. Working with Hazardous Chemicals. [Link]

-

University of Groningen. New Methods for the Synthesis of Organozinc and Organocopper Reagents. [Link]

-

Organic Chemistry Portal. Double Reformatsky Reaction: Divergent Synthesis of δ-Hydroxy-β-ketoesters. [Link]

-

ResearchGate. One-Pot Synthesis of β-Keto Esters and Preparation of 3-Ketopalmitoyl-CoA. [Link]

-

Chemistry LibreTexts. 20.17: Reactions of Acid Chlorides. [Link]

-

Beilstein Journals. Multicomponent synthesis of α-branched amines using organozinc reagents generated from alkyl bromides. [Link]

-

ResearchGate. Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. [Link]

-

Agilent. Safety data sheet. [Link]

-

PSIBERG. Reformatsky Reaction: Mechanism, Variations & Applications. [Link]

-

University of California, Santa Cruz. Laboratory Safety Standard Operating Procedure (SOP) for the use of hazardous materials or equipment. [Link]

-

RSC Publishing. Recent advances in the transesterification of β-keto esters. [Link]

-

Organic Chemistry Portal. Synthesis of β-keto carboxylic acids, esters and amides. [Link]

-

Chemistry Steps. Reactions of Acid Chlorides (ROCl) with Nucleophiles. [Link]

-

Synthonix, Inc. 3-Ethoxy-3-oxopropylzinc bromide, 0.50 M in THF. [Link]

-

ACS Publications. Organozinc Reagents: Highly Efficient Scalable Continuous Conversion in Various Concentrations and Reaction Types. [Link]

-

Cardiff University. Borane promoted aryl transfer reaction for the synthesis of α-aryl functionalised β-hydroxy and β-keto esters. [Link]

-

Chemistry LibreTexts. Safety. [Link]

-

MilliporeSigma. 3-Ethoxy-3-oxopropylzinc bromide 0.5M tetrahydrofuran. [Link]

-

Kwantlen Polytechnic University. 13.5. Reactions with Acid Halide Electrophiles. [Link]

Sources

- 1. prezi.com [prezi.com]

- 2. Mild and High-Yielding Synthesis of β-Keto Esters and β-Ketoamides [organic-chemistry.org]

- 3. Reformatsky reaction - Wikipedia [en.wikipedia.org]

- 4. Reformatsky Reaction | Thermo Fisher Scientific - JP [thermofisher.com]

- 5. Reformatsky Reaction [organic-chemistry.org]

- 6. Double Reformatsky Reaction: Divergent Synthesis of δ-Hydroxy-β-ketoesters [organic-chemistry.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. artscimedia.case.edu [artscimedia.case.edu]

- 9. echemi.com [echemi.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. agilent.com [agilent.com]

Technical Support Center: Improving the Yield of Negishi Coupling with Alkyl Zinc Reagents

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the Negishi cross-coupling reaction. As a Senior Application Scientist, I understand the nuances and challenges that can arise during the synthesis of complex molecules. This guide is designed to provide you with in-depth troubleshooting strategies and frequently asked questions to help you improve the yield and reproducibility of your Negishi coupling reactions, specifically when working with alkyl zinc reagents.

The Negishi coupling is a powerful tool for forming carbon-carbon bonds, particularly for creating sp³-sp², sp³-sp³, and sp²-sp³ linkages, which are crucial in medicinal chemistry and materials science.[1][2] However, reactions involving alkyl zinc reagents can be sensitive to various factors, leading to issues such as low yields, side product formation, and inconsistent results. This guide will walk you through common problems and provide actionable solutions grounded in mechanistic understanding.

Frequently Asked Questions (FAQs)

Here are some of the most common questions we receive regarding Negishi coupling with alkyl zinc reagents:

Q1: My Negishi coupling reaction is giving a low yield. What are the most common causes?

Low yields in Negishi couplings with alkyl zinc reagents can stem from several factors:

-

Poor Quality of the Alkyl Zinc Reagent: The preparation and handling of the organozinc reagent are critical. These reagents are sensitive to moisture and air. Incomplete formation or decomposition of the reagent will directly impact your yield.

-

Catalyst Deactivation: The palladium or nickel catalyst can be deactivated by impurities or coordinating functional groups on your substrates.[3]

-

Suboptimal Reaction Conditions: Factors such as solvent, temperature, ligand, and the presence of additives can significantly influence the reaction outcome.

-

Side Reactions: Competing reactions like β-hydride elimination, homocoupling, and reduction of the electrophile can consume starting materials and reduce the yield of the desired product.[1][4][5]

Q2: I'm observing significant amounts of homocoupling products. How can I minimize this?

Homocoupling is a common side reaction where two molecules of the organozinc reagent or two molecules of the organic halide couple with each other.[1] To minimize homocoupling:

-

Use an appropriate ligand: Tridentate nitrogen-based ligands, such as terpyridine, have been shown to suppress the homocoupling of the electrophile in nickel-catalyzed reactions.[6]

-

Control the stoichiometry: Using a slight excess (1.2-1.5 equivalents) of the alkyl zinc reagent is often optimal. A large excess can sometimes promote homocoupling.

-

Optimize catalyst and ligand: The choice of catalyst and ligand is crucial. Some ligand systems are more prone to promoting homocoupling than others.

Q3: My reaction is stalling and not going to completion. What should I do?

A stalled reaction can be frustrating. Here are a few things to consider:

-

Catalyst Inhibition: The product or a byproduct of the reaction might be inhibiting the catalyst.[3][7] The accumulation of zinc halides (e.g., ZnX₂) as the reaction progresses can also inhibit the catalyst.[7] The addition of salt additives like LiCl or LiBF₄ can sometimes mitigate this effect by forming higher-order zincates or passivating the Lewis-acidic ZnX₂.[7][8][9]

-

Catalyst Decomposition: The catalyst may not be stable under the reaction conditions for the required duration. Consider using a more robust pre-catalyst or ligand system. For example, PEPPSI-type pre-catalysts are known for their stability.[8]

-

Insufficiently Active Reagents: Ensure your alkyl zinc reagent is freshly prepared and properly quantified.

Q4: I'm having trouble with the reproducibility of my results. What are the key parameters to control?

Reproducibility issues often point to sensitive variables that are not being tightly controlled. Pay close attention to:

-

Purity of Reagents and Solvents: Ensure all reagents and solvents are of high purity and are properly dried and degassed. Trace amounts of water or oxygen can have a significant impact.

-

Preparation of the Alkyl Zinc Reagent: The method of preparation, the quality of the zinc source, and the activation method can all affect the reactivity of the organozinc species. Standardize your preparation protocol.

-

Inert Atmosphere: Maintain a strict inert atmosphere (argon or nitrogen) throughout the setup and reaction.

In-Depth Troubleshooting Guides

Problem 1: Low or No Reactivity

If you are observing little to no formation of your desired product, the issue likely lies with the fundamental components of your reaction.

Troubleshooting Workflow: Low Reactivity

Caption: The catalytic cycle of Negishi coupling, highlighting the competing β-hydride elimination pathway.

2.2. The Role of Additives

The addition of salts can have a profound effect on the reaction.

-

Lithium Halides (LiCl, LiBr): These are often present from the preparation of the organozinc reagent. They can break down unreactive organozinc aggregates and form higher-order zincates, which are more nucleophilic and can accelerate transmetalation. [8][10]* Lithium Tetrafluoroborate (LiBF₄): In some nickel-catalyzed systems, particularly with challenging substrates, the addition of LiBF₄ has been shown to dramatically improve both yield and isomeric retention by suppressing side reactions. [6][9]* TMEDA (Tetramethylethylenediamine): In some palladium-catalyzed couplings, TMEDA can act as a beneficial ligand for both the palladium catalyst and the zinc species, improving yields and stereochemical outcomes. [11] Caution: The effect of salt additives can be system-dependent. For instance, while lithium halides can be beneficial in palladium-catalyzed reactions, they have been reported to be detrimental in some nickel-catalyzed processes. [9]

Experimental Protocols

General Protocol for a Palladium-Catalyzed Negishi Coupling with an Alkyl Zinc Reagent

-

Glassware Preparation: All glassware should be oven- or flame-dried and allowed to cool under a stream of dry argon or nitrogen.

-

Catalyst Pre-formation (Optional but Recommended): In a Schlenk flask, dissolve the palladium source (e.g., Pd₂(dba)₃) and the ligand (e.g., SPhos) in anhydrous, degassed solvent (e.g., THF). Stir for 15-20 minutes at room temperature to allow for the formation of the active catalyst.

-

Reaction Setup: To the flask containing the activated catalyst, add the aryl halide (1.0 equivalent).

-

Addition of Alkyl Zinc Reagent: Slowly add the solution of the alkyl zinc reagent (1.2-1.5 equivalents) to the reaction mixture at the desired temperature (often starting at 0 °C or room temperature).

-

Reaction Monitoring: Monitor the progress of the reaction by TLC, GC, or LC-MS.

-

Workup: Once the reaction is complete, quench by slowly adding saturated aqueous ammonium chloride. Extract the product with an appropriate organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography.

This guide provides a starting point for troubleshooting and optimizing your Negishi coupling reactions. Remember that each reaction is unique, and a systematic approach to optimization, grounded in a solid understanding of the reaction mechanism, will ultimately lead to the best results.

References

-

Negishi coupling - Wikipedia. (n.d.). Retrieved February 22, 2026, from [Link]

- Denmark, S. E. (n.d.). The Negishi Cross-Coupling Reaction. Denmark Group, University of Illinois.

- Organ, M. G. (2015). Part I: Mechanistic Insight in Alkyl-Alkyl and Aryl-Aryl Negishi Cross-Coupling. CORE.

- Han, C., & Buchwald, S. L. (2009). Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. Journal of the American Chemical Society, 131(22), 7532–7533.

- Schaller, C. (2024, August 5). Negishi cross-coupling. Chemistry LibreTexts.

- Fischer, C., & Fu, G. C. (2011). Nickel-Catalyzed Negishi Cross-Coupling Reactions of Secondary Alkylzinc Halides and Aryl Iodides. PMC.

- Lipshutz, B. H., & Frieman, B. A. (2011). Ligand Effects on Negishi Couplings of Alkenyl Halides. PMC.

- Knochel, P., & Kunz, T. (2011). Ni-Catalyzed Negishi Cross-Coupling of Secondary Alkylzinc Halides. Synfacts, 2011(6), 0662-0662.

- Zhang, X., et al. (2025, May 19).

- Arnold, D. (2009, May 27). Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. Wipf Group, University of Pittsburgh.

- Polynski, M. V., & Pidko, E. A. (2019, July 19).

- Zhang, X., et al. (n.d.). Enantioconvergent Negishi Cross-Coupling of Racemic sec-Alkylzinc Reagent with Aryl Halides Enabled by Bulky N-Heterocyclic Carbene. ChemRxiv.

- Han, C., & Buchwald, S. L. (n.d.). Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. MIT Open Access Articles.

- Krasovskiy, A., & Knochel, P. (2006). A Highly Efficient, General Procedure for the Preparation of Alkylzinc Reagents from Unactivated Alkyl Bromides and Chlorides.

- Lei, A., et al. (2007). Superior Effect of a π-Acceptor Ligand (Phosphine−Electron-Deficient Olefin Ligand) in the Negishi Coupling Involving Alkylzinc Reagents. Organic Letters, 9(23), 4571–4574.

- Reddit - r/Chempros. (2023, March 5). Reasons for stalling of a Negishi coupling?

- Chem-Station. (2014, March 14). Negishi Cross Coupling Reaction.

- Han, C., & Buchwald, S. L. (2009). Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. PMC.

- Brittain, W. D. G., & Jackson, R. F. W. (2017). Negishi cross-couplings in the synthesis of amino acids. Organic & Biomolecular Chemistry, 15(46), 9839-9848.

Sources

- 1. Negishi coupling - Wikipedia [en.wikipedia.org]

- 2. Negishi Cross Coupling Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 3. reddit.com [reddit.com]

- 4. dspace.mit.edu [dspace.mit.edu]

- 5. Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 7. Intermetallic species in the Negishi coupling and their involvement in inhibition pathways - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY00752K [pubs.rsc.org]

- 8. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 9. Nickel-Catalyzed Negishi Cross-Coupling Reactions of Secondary Alkylzinc Halides and Aryl Iodides - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Negishi cross-couplings in the synthesis of amino acids - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C7OB02682J [pubs.rsc.org]

- 11. Ligand Effects on Negishi Couplings of Alkenyl Halides - PMC [pmc.ncbi.nlm.nih.gov]

Technical Support Center: Titration of 3-Ethoxy-3-oxopropylzinc Bromide

Ticket ID: T-ZN-193065 Subject: Determination of Active Concentration for Functionalized Organozinc Reagents Status: Open / Guide Generated Assigned Specialist: Senior Application Scientist, Organometallics Division

Executive Summary & Scientific Rationale

Reagent Profile: 3-Ethoxy-3-oxopropylzinc bromide (CAS: 193065-68-8) is a Reformatsky-type organozinc reagent used primarily for inserting ethyl propanoate groups (e.g., in Negishi cross-couplings or Michael additions).

The Challenge: Unlike Grignard or organolithium reagents, organozincs are significantly less basic. Traditional acid-base titrations (using phenolphthalein or salicylaldehyde phenylhydrazone) often yield inaccurate results due to:

-

Slow reaction rates with weak acids.

-

Interference from zinc alkoxides (impurities formed by oxidation) which also act as bases, leading to false positives.

-

Functional Group Sensitivity: Strong acid/base indicators may react with the ester moiety of your reagent.

The Solution: The Knochel Iodine Method (Iodolysis) is the industry gold standard for this specific reagent. It relies on the redox reaction between the carbon-zinc bond and iodine, which is specific to the active organometallic species and ignores hydrolyzed oxides/alkoxides.

Standard Operating Procedure (SOP): The Knochel Iodine Titration

This protocol utilizes the rapid reaction of organozincs with iodine in the presence of Lithium Chloride (LiCl).[1][2][3]

Mechanism:

Why LiCl?

Without LiCl, the product (

Reagents Required

-

Titrant: 3-Ethoxy-3-oxopropylzinc bromide (Sample to be tested).

-

Analyte: Iodine (

), solid, -

Solvent: Anhydrous THF (Tetrahydrofuran).

-

Accelerator: Anhydrous Lithium Chloride (LiCl).

Step-by-Step Workflow

-

Prepare the LiCl/THF Solution:

-

Sample Preparation:

-

Flame-dry a 10 mL round-bottom flask or vial containing a magnetic stir bar. Flush with Argon.

-

Accurately weigh 254 mg (1.0 mmol) of Iodine (

) and add it to the flask. -

Add 3–5 mL of the LiCl/THF stock solution.[2]

-

Stir until the iodine is completely dissolved. The solution will be dark brown .

-

-

Titration:

-

Fill a 1.0 mL gas-tight syringe (with 0.01 mL graduations) with your organozinc reagent.[2]

-

Add the organozinc dropwise to the iodine solution at room temperature (or 0°C if the reagent is highly unstable, though room temp is usually fine for this reagent).

-